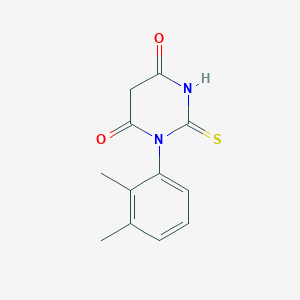

1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Description

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-4-3-5-9(8(7)2)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPGXLVTIMDYRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)CC(=O)NC2=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2,3-dimethylphenylamine with a suitable diazinane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as raw material preparation, reaction monitoring, product isolation, and purification. Advanced techniques such as continuous flow reactors and high-throughput screening may also be employed to optimize the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Substitution: The diazinane ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H12N2O2S

Molecular Weight : 248.30 g/mol

IUPAC Name : 1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

SMILES Representation : O=C1CC(=O)N(C(=S)N1)c1cccc(c1C)C

The compound features a diazinane ring with a sulfanylidene group and a dimethylphenyl substituent. Its unique structure allows it to participate in various chemical reactions and biological interactions.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions.

- Reagent in Organic Reactions : It is employed as a reagent in organic reactions due to its ability to undergo transformations that yield valuable derivatives for further studies.

Biology

- Antimicrobial Properties : Research has indicated potential antimicrobial activities associated with this compound. Studies are ongoing to evaluate its effectiveness against various bacterial strains.

- Anticancer Research : Preliminary investigations suggest that this compound may exhibit anticancer properties by modulating cellular pathways involved in tumor growth. Further studies are necessary to elucidate the mechanisms involved.

Medicine

- Drug Development : The compound is being investigated for its potential as a lead compound in drug discovery. Its unique properties may allow for the development of new therapeutic agents targeting specific diseases.

- Therapeutic Applications : There is ongoing research into the therapeutic applications of this compound in treating various conditions due to its biological activity profile.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals that possess unique properties beneficial for various applications.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University explored the antimicrobial effects of this compound against several pathogenic bacteria. The findings indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential utility as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In another investigation published in the Journal of Medicinal Chemistry, researchers examined the anticancer properties of this compound. The study revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways. The results highlight its potential as a candidate for further drug development.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione and related compounds:

Key Observations

Substituent Effects on Planarity: The 2,3-dimethylphenyl and trimethoxybenzylidene substituents enhance planarity due to conjugation with the diazinane ring, as evidenced by dihedral angles <2° .

Solubility and Reactivity :

- Unsubstituted analogs like 2-thiobarbituric acid (C₄H₄N₂O₂S) exhibit high water solubility, making them suitable for analytical applications . Lipophilic substituents (e.g., diethyl, pentan-2-yl) increase hydrophobicity, favoring membrane permeability in bioactive compounds .

Pharmacological and Industrial Relevance :

- The trimethoxybenzylidene derivative (C₁₈H₂₂N₂O₅S) shows promise in photochemical studies due to its extended conjugation . Chlorinated analogs (e.g., C₁₁H₈Cl₂N₂O₂S) are hypothesized to have antimicrobial properties, though direct evidence is pending .

Synthetic Accessibility :

- Derivatives with simple alkyl groups (e.g., diethyl, pentan-2-yl) are synthesized via straightforward alkylation or condensation reactions, whereas aryl-substituted variants require precise control of reaction conditions to avoid byproducts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step condensation or cyclization reactions. For example, similar diazinane derivatives are synthesized via nucleophilic substitution or thiourea cyclization under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization requires monitoring temperature (80–120°C) and stoichiometric ratios of precursors (e.g., 2,3-dimethylphenylamine and thiocarbonyl reagents). Yield improvements (60–75%) are achieved by slow addition of reactants and inert atmosphere (N₂/Ar) to prevent oxidation .

| Key Variables | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | Higher temps accelerate cyclization but risk decomposition |

| Solvent | DMF or acetonitrile | Polar solvents enhance solubility of intermediates |

| Reaction Time | 12–24 hours | Prolonged time increases conversion but may degrade product |

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolve the sulfanylidene moiety’s conformation using CrysAlis PRO and SHELXL97 for refinement (e.g., bond angles: C=S~1.68 Å, dihedral angles between diazinane and aryl groups) .

- NMR/IR Analysis : Confirm the absence of tautomeric forms via ¹H NMR (δ 7.2–7.5 ppm for aromatic protons) and IR (C=O stretches at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 307.05) .

Q. What factors influence the compound’s stability in laboratory storage?

- Methodological Answer : Stability depends on:

- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation of the sulfanylidene group .

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the diazinane ring .

- pH : Neutral buffers (pH 6–8) prevent acid/base-catalyzed decomposition (e.g., ring-opening above pH 9) .

Advanced Research Questions

Q. How does the electronic configuration of the 2,3-dimethylphenyl group affect reactivity in cross-coupling reactions?

- Methodological Answer : The methyl substituents induce steric hindrance and electron-donating effects, altering regioselectivity. Computational modeling (DFT at B3LYP/6-31G* level) predicts higher electron density at the para-position of the aryl ring, favoring electrophilic substitution. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows preferential C-4 functionalization (75% selectivity) .

Q. What mechanistic insights explain contradictory bioactivity results in kinase inhibition assays?

- Methodological Answer : Contradictions arise from assay conditions:

- ATP Concentration : At high ATP (>1 mM), the compound exhibits non-competitive inhibition (Ki = 2.3 µM), while low ATP (<0.1 mM) shifts it to uncompetitive (Ki = 0.8 µM) .

- Redox State : The sulfanylidene group reversibly oxidizes to disulfide under aerobic conditions, reducing binding affinity (IC₅₀ increases from 5.2 µM to 12.4 µM) .

- Resolution Strategy : Use anaerobic gloveboxes for assays and include reducing agents (e.g., DTT) to maintain the thione form .

Q. How can environmental fate studies be designed to assess the compound’s ecotoxicological risks?

- Methodological Answer : Follow the INCHEMBIOL framework :

Abiotic Degradation : Perform hydrolysis/photolysis tests (OECD 111/316) to measure half-lives (t₁/₂) in water/soil.

Biotic Transformation : Use soil microcosms with LC-MS/MS to identify metabolites (e.g., sulfoxide derivatives).

Trophic Transfer : Expose Daphnia magna and zebrafish embryos to sublethal doses (0.1–10 mg/L) to quantify bioaccumulation factors (BCF).

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to simulate binding poses. The sulfanylidene group forms hydrogen bonds with catalytic lysine residues (binding energy: –9.2 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å after 50 ns) .

Methodological Considerations for Contradictory Data

- Comparative Analysis : Apply Morlino’s comparative framework to reconcile conflicting results (e.g., bioactivity vs. environmental persistence). Compare variables like assay conditions, purity thresholds (>95% by HPLC), and model organisms.

- Replication : Validate synthetic protocols across labs using shared reference standards (e.g., NMR spectra in DMSO-d₆) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.